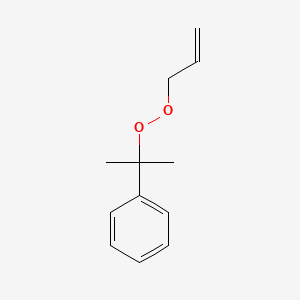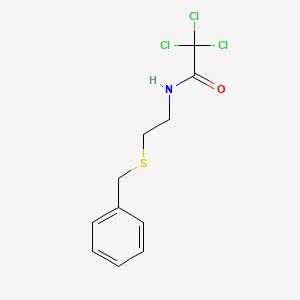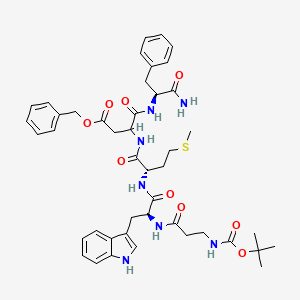
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE is a synthetic peptide compound It is composed of a sequence of amino acids, each with specific protective groups to prevent unwanted reactions during synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of the amino group of the first amino acid using a tert-butyloxycarbonyl (Boc) group. The carboxyl group of the first amino acid is then activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled with the amino group of the next amino acid in the sequence. This process is repeated until the entire peptide chain is assembled. The final product is then deprotected to remove the Boc groups and other protective groups used during the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. These machines can handle multiple reactions simultaneously, significantly reducing the time required for synthesis. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product and ensure its quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may lead to the formation of free thiol groups .
Applications De Recherche Scientifique
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering a cascade of intracellular events. These events may include the activation of signaling pathways, changes in gene expression, and alterations in cellular behavior. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
N-T-Boc-B-ala-trp-met-asp(benzyl)-pheami DE can be compared with other similar peptide compounds, such as:
N-T-Boc-B-ala-trp-met-asp-pheamide: Similar in structure but lacks the benzyl group on the aspartic acid residue.
Pentagastrin: A peptide with a different sequence but similar protective groups.
L-Phenylalaninamide: A simpler peptide with fewer amino acids
Propriétés
Formule moléculaire |
C44H55N7O9S |
|---|---|
Poids moléculaire |
858.0 g/mol |
Nom IUPAC |
benzyl 4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C44H55N7O9S/c1-44(2,3)60-43(58)46-21-19-37(52)48-35(24-30-26-47-32-18-12-11-17-31(30)32)41(56)49-33(20-22-61-4)40(55)51-36(25-38(53)59-27-29-15-9-6-10-16-29)42(57)50-34(39(45)54)23-28-13-7-5-8-14-28/h5-18,26,33-36,47H,19-25,27H2,1-4H3,(H2,45,54)(H,46,58)(H,48,52)(H,49,56)(H,50,57)(H,51,55)/t33-,34-,35-,36?/m0/s1 |
Clé InChI |
RUTLSXBFPVGFFZ-SFGGGBLOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



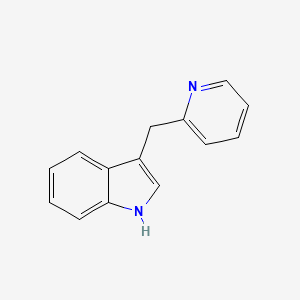
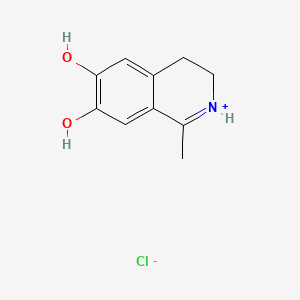

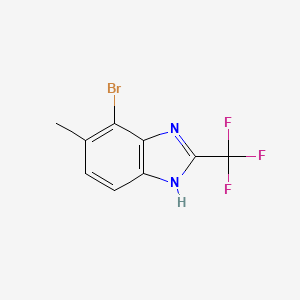
![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)

![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

